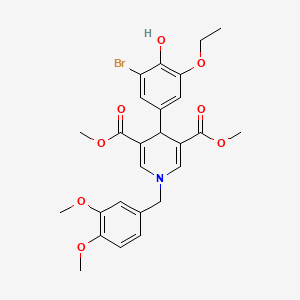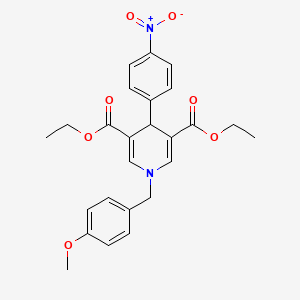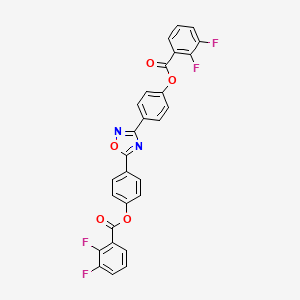![molecular formula C15H16N4S B11207920 5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-24-3](/img/structure/B11207920.png)
5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, the absence of catalysts and additives makes the process more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
科学的研究の応用
5,7-ジメチル-2-[(3-メチルフェニル)メチルスルファニル]-[1,2,4]トリアゾロ[1,5-a]ピリミジンは、いくつかの科学研究において応用されています。
化学: より複雑な複素環式化合物の合成における構成単位として使用されます。
生物学: 抗菌剤および抗がん剤としての可能性を調査されています.
作用機序
5,7-ジメチル-2-[(3-メチルフェニル)メチルスルファニル]-[1,2,4]トリアゾロ[1,5-a]ピリミジンの作用機序は、様々な分子標的および経路との相互作用を伴います。 この化合物は、RORγtの逆アゴニスト、PHD-1の阻害剤、JAK1およびJAK2の阻害剤として作用することが示されています 。これらの相互作用は、免疫応答の調節、血管新生阻害、および細胞増殖抑制につながり、その潜在的な治療効果に貢献しています。
類似化合物との比較
類似化合物
- 5,7-ジメチル-2-(メチルスルファニル)-[1,2,4]トリアゾロ[1,5-a]ピリミジン
- 5,7-ジメチル-2-フェニル-[1,2,4]トリアゾロ[1,5-a]ピリミジン
- 5,7-ジメチル-2-(イソブチルスルファニル)-[1,2,4]トリアゾロ[4,3-a]ピリミジン
独自性
5,7-ジメチル-2-[(3-メチルフェニル)メチルスルファニル]-[1,2,4]トリアゾロ[1,5-a]ピリミジンの独自性は、その特定の置換パターンにあり、これは異なる化学的および生物学的特性を与えます。3-メチルフェニルメチルスルファニル基の存在は、生物学的標的との相互作用の可能性を高め、さらなる研究開発のための貴重な化合物となっています。
特性
CAS番号 |
51646-24-3 |
|---|---|
分子式 |
C15H16N4S |
分子量 |
284.4 g/mol |
IUPAC名 |
5,7-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H16N4S/c1-10-5-4-6-13(7-10)9-20-15-17-14-16-11(2)8-12(3)19(14)18-15/h4-8H,9H2,1-3H3 |
InChIキー |
BWTQHILGUGOVEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(=CC(=NC3=N2)C)C |
溶解性 |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7'-Methoxy-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11207842.png)

![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11207853.png)
![5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11207866.png)
![5-amino-N-(3-chlorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11207868.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B11207872.png)




![5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11207882.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B11207896.png)
![2-{6-[Cyclohexyl(methyl)sulfamoyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-YL}-N-[3-(3,5-dimethylpiperidin-1-YL)propyl]acetamide](/img/structure/B11207900.png)

